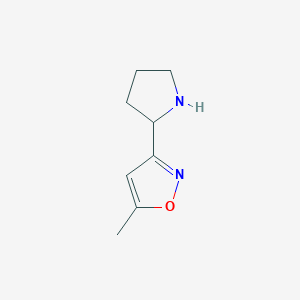

5-Methyl-3-pyrrolidin-2-ylisoxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-pyrrolidin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-8(10-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCHHBRSMFGRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649339 | |

| Record name | 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-34-2 | |

| Record name | 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Biological Activities and Pharmacological Profiles of 5 Methyl 3 Pyrrolidin 2 Ylisoxazole and Analogues

Anticancer and Cytotoxic Activities of Isoxazole (B147169) Derivatives

Isoxazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines. nih.govbenthamdirect.com The versatility of the isoxazole scaffold allows for structural modifications that can enhance anticancer activity and selectivity. nih.gov Research has shown that isoxazole-containing compounds, including those derived from natural products, exhibit potent antitumor properties. nih.govespublisher.com

Mechanism of Action in Antitumor Pathways

The anticancer effects of isoxazole derivatives are attributed to their ability to interfere with multiple crucial cellular pathways involved in cancer progression. nih.govresearchgate.net A primary mechanism is the induction of apoptosis, or programmed cell death, in tumor cells. researchgate.netspandidos-publications.com For instance, certain isoxazole-piperazine hybrids have been shown to induce oxidative stress in liver cancer cells, leading to apoptosis and cell cycle arrest through the activation of the p53 protein. nih.gov The treatment of liver cancer cells with these compounds resulted in a significant decrease in total PARP protein and an increase in PARP cleavage, confirming the activation of apoptotic pathways. nih.gov

Isoxazole derivatives also function by inhibiting key enzymes and proteins essential for cancer cell survival and proliferation. benthamdirect.com These mechanisms include:

Tubulin Polymerization Inhibition : Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are critical for cell division, leading to cell cycle arrest and apoptosis. benthamdirect.comnih.gov

Enzyme Inhibition : They have been found to inhibit various enzymes such as DNA topoisomerase, protein kinases, and histone deacetylase (HDAC). benthamdirect.comnih.govresearchgate.net

Receptor Inhibition : Certain analogues act as aromatase inhibitors or estrogen receptor (ERα) inhibitors, which is particularly relevant for hormone-dependent cancers like breast cancer. nih.govresearchgate.net

HSP90 Inhibition : A class of synthetic compounds containing the isoxazole nucleus, designed as analogues of natural heat shock protein (HSP) inhibitors, has shown potent and selective inhibition of HSP90. spandidos-publications.com This protein is a molecular chaperone crucial for the stability and function of many proteins required for tumor cell growth. spandidos-publications.com

Evaluation in Various Cancer Cell Lines and Models

The cytotoxic potential of isoxazole derivatives has been evaluated across a wide range of human cancer cell lines. These studies demonstrate that the efficacy of these compounds can be influenced by the specific substitutions on the isoxazole ring and the type of cancer cell. nih.govnih.gov

For example, a series of novel isoxazole-piperazine hybrids displayed potent cytotoxicity against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov Specifically, compounds designated 5l-o were the most potent, with IC₅₀ values between 0.3 and 3.7 µM. nih.gov The substitution pattern on the phenyl ring attached to the isoxazole nucleus was found to significantly impact activity; a para-fluorine substitution improved cytotoxicity in liver cancer cells compared to the unsubstituted analogue. nih.gov

Similarly, isoxazoline (B3343090) derivatives of the natural product harmine (B1663883) showed potent cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cells. nih.gov Another study on isoxazolidine (B1194047) derivatives identified a compound (IZ3) with an IC₅₀ value of 32.49 µg/ml against MCF-7 breast cancer cells, demonstrating selective antitumor activity. umsida.ac.id

Below is a table summarizing the cytotoxic activities of various isoxazole analogues in different cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

| Isoxazole-piperazine hybrids (5l-o) | Huh7, Mahlavu (Liver); MCF-7 (Breast) | 0.3–3.7 µM | nih.gov |

| Isoxazole-piperazine hybrid (5b, p-fluoro) | Huh7, Mahlavu (Liver) | 5.3 µM, 6.2 µM | nih.gov |

| Harmine-isoxazoline derivative (19) | OVCAR-3 (Ovarian); MCF-7 (Breast); HCT 116 (Colon) | 5.0 µM, 16.0 µM, 5.0 µM | nih.gov |

| Curcumin-isoxazole derivative (40) | MCF-7 (Breast) | 3.97 µM | nih.gov |

| Sclareol-isoxazoline derivative (34a) | HepG2 (Liver); HuCCA-1 (Cholangiocarcinoma); A549 (Lung) | 13.20–21.16 µM | nih.gov |

| 3,4-Isoxazolediamide derivatives (1, 2, 3, 4, 5) | K562 (Leukemia) | 71.57 nM, 18.01 nM, 44.25 nM, 70.1 nM, 35.2 nM | spandidos-publications.com |

| Isoxazolidine derivative (IZ3) | MCF-7 (Breast) | 32.49 µg/ml | umsida.ac.id |

Anti-inflammatory Properties and Immunomodulation

Isoxazole derivatives are recognized for their significant anti-inflammatory and immunomodulatory activities. nih.govnih.gov These compounds can regulate immune functions and may be beneficial in treating various inflammatory and autoimmune disorders. nih.govmdpi.com The mechanisms underlying these properties often involve the inhibition of key inflammatory pathways and mediators. nih.govmdpi.com

Many isoxazole derivatives exhibit their anti-inflammatory effects by targeting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov A study on an isoxazole derivative, MZO-2, demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation in mice. researchgate.net When applied topically, MZO-2 was also highly effective in reducing ear edema in a contact sensitivity model, with efficacy comparable to the reference drug tacrolimus. researchgate.net This suggests its potential for ameliorating inflammatory processes both systemically and locally. researchgate.net

In terms of immunomodulation, isoxazole derivatives have shown varied effects, including immunosuppressive and immunostimulatory properties. nih.gov They have been tested in various models using cells from rodents and humans, as well as in experimental animal disease models. nih.govnih.gov For instance, MZO-2 was found to moderately suppress the induction phase of delayed-type hypersensitivity but had no effect on the humoral immune response. researchgate.net Other studies have shown that isoxazole-oxazole hybrids can inhibit T-cell proliferation and the production of pro-inflammatory cytokines like IL-17 and IFN-γ, with some derivatives showing IC₅₀ values of less than 0.01 µM. mdpi.com This highlights their potential in treating T-cell-mediated autoimmune diseases. mdpi.com

Neuropharmacological Activities of Isoxazole-Pyrrolidine Systems

The hybrid structure of isoxazole-pyrrolidine has been explored for its potential in treating central nervous system disorders. nih.govmdpi.com These systems have shown promise in exhibiting both neuroprotective and antidepressant effects. nih.govnih.gov

Neuroprotective Effects

Isoxazole derivatives have demonstrated neuroprotective effects, making them attractive candidates for the development of therapies for neurodegenerative disorders. nih.govnih.gov The structural features of the isoxazole ring contribute to its ability to interact with various targets in the central nervous system. nih.gov While specific studies on 5-Methyl-3-pyrrolidin-2-ylisoxazole are limited, the broader class of isoxazole compounds has shown potential in this area. nih.govnih.gov

Antidepressant Potential

The isoxazole-pyrrolidine scaffold is a key area of interest for developing new antidepressant agents. nih.govresearchgate.net The pyrrolidine (B122466) ring is a component of many pharmacologically active agents and can be engineered to target specific receptors and transporters in the brain. nih.gov

Research into new 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives revealed significant antidepressant activity in forced swim tests in mice, without affecting locomotor activity. researchgate.net Certain compounds in this series were found to be as potent as the reference drugs imipramine (B1671792) and fluoxetine. researchgate.net Further studies on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have identified compounds with high affinity for the serotonin (B10506) transporter (SERT) as well as for serotonin 5-HT₁ₐ and dopamine (B1211576) D₂ receptors. nih.gov For example, one compound displayed high affinity for SERT (Ki = 9.2 nM), the 5-HT₁ₐ receptor (Ki = 128.0 nM), and the D₂ receptor (Ki = 51.0 nM), suggesting its potential as a multi-target antidepressant drug. nih.gov These findings indicate that combining the isoxazole or a related heterocyclic system with a pyrrolidine moiety can yield potent compounds with desirable antidepressant profiles. researchgate.netresearchgate.netnih.gov

Modulation of Neurotransmitter Systems (e.g., AMPARs, CB1 receptor)

The central nervous system presents a primary target for therapeutic intervention in a multitude of disorders. The modulation of neurotransmitter systems by small molecules offers a promising avenue for the development of new drugs.

One of the key areas of investigation for isoxazole derivatives has been their interaction with cannabinoid receptors, particularly the CB1 receptor. The CB1 receptor, a G protein-coupled receptor, is integral to various physiological processes, including pain perception, memory, and mood regulation. researchgate.net Allosteric modulators of the CB1 receptor are of particular interest as they can fine-tune receptor activity, potentially avoiding the psychoactive side effects associated with direct agonists. researchgate.netunc.edu Research into compounds structurally related to this compound has revealed potential for allosteric modulation of the CB1 receptor. researchgate.netnih.gov For instance, certain diarylureas and indole (B1671886) carboxamides have been identified as allosteric modulators, demonstrating the potential of related structural motifs to influence CB1 receptor function. researchgate.netunc.edu

Furthermore, the isoxazole ring is a bioisostere of the pyridine (B92270) ring found in nicotine (B1678760), leading to investigations into the cholinergic activities of its derivatives. One such analogue, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, has been characterized as a potent ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov It has demonstrated the ability to activate nAChRs, albeit with varying potency at different subtypes, suggesting a degree of selectivity. nih.gov

The trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) is a critical process in synaptic plasticity, and its modulation is a target for cognitive enhancement. nih.gov While direct studies on this compound's effect on AMPARs are not extensively detailed in the provided context, the broader family of isoxazole-containing compounds has been explored for their influence on glutamate (B1630785) receptors. For example, analogues of (S)-alpha-methyl-3-carboxyphenylalanine have been synthesized and tested for their activity at metabotropic glutamate receptors (mGluRs). nih.gov

Table 1: Investigated Neurotransmitter System Modulatory Activities

| Compound/Analogue Class | Target Receptor(s) | Observed Effect |

|---|---|---|

| Diarylureas, Indole Carboxamides | CB1 Receptor | Allosteric Modulation researchgate.netunc.edu |

| (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) | nAChRs | Agonist Activity nih.gov |

| (S)-alpha-methyl-3-carboxyphenylalanine Analogues | mGluRs, GluR6 | Weak Agonistic Activity (GluR6) nih.gov |

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with potent antibacterial and antifungal properties. Pyrrolidine and isoxazole moieties are present in various compounds exhibiting such activities.

Derivatives of this compound have been investigated for their antibacterial potential. For example, a series of 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, which feature a pyrrolidine ring, have shown potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov Similarly, structural analogues of a beta-lactam antibiotic containing a pyrrolidine moiety displayed notable antibacterial effects, with some derivatives showing stronger activity than the parent drug. plos.org

Other related heterocyclic structures have also demonstrated antibacterial properties. For instance, novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and screened, with one compound in particular showing potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com Furthermore, new N-methyl-piperazinylthiadiazoles and their corresponding azetidinones have been synthesized and screened for their antibacterial activities. researchgate.net

Table 2: Summary of Antibacterial Activity of Related Compounds

| Compound Class | Tested Bacteria | Outcome |

|---|---|---|

| 1β-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems | Gram-positive and Gram-negative bacteria (including P. aeruginosa) | Potent antibacterial activity nih.gov |

| Beta-lactam antibiotic structural analogues with pyrrolidine | Gram-positive and Gram-negative bacterial strains | Some derivatives showed stronger activity than parent drug plos.org |

| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | P. aeruginosa, E. coli | Potent inhibitory effect observed for one derivative mdpi.com |

| N-Methyl-piperazinylthiadiazoles and azetidinones | Various bacterial strains | Screened for antibacterial activity researchgate.net |

The search for novel antifungal agents has also included pyrrolidine and isoxazole derivatives. Pyrroles and their fused forms are known to possess antimicrobial activities, including activity against fungi. nih.gov For instance, certain pyrrole (B145914) derivatives have shown inhibitory effects against Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. nih.gov

Specifically, derivatives of 2,5-pyrrolidinedione have been synthesized and evaluated for their antifungal properties, with some compounds showing good minimum inhibitory concentration (MIC) values against C. albicans. uobasrah.edu.iq Additionally, substituted 3-methyl-5-furfurylidene-2-thioxo-4-thiazolidones have been tested against various fungi, including Aspergillus flavus and Aspergillus fumigatus, with most compounds showing some level of activity. nih.gov The synthesis of novel pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine quaternary salts has also yielded compounds with demonstrated antifungal activity. mdpi.com

Table 3: Antifungal Activity of Related Compound Classes

| Compound Class | Tested Fungi | Outcome |

|---|---|---|

| Pyrrole derivatives | C. albicans, A. fumigatus, F. oxysporum | Inhibitory effects observed nih.gov |

| 2,5-Pyrrolidinedione derivatives | C. albicans | Good MIC values for some compounds uobasrah.edu.iq |

| 3-Methyl-5-furfurylidene-2-thioxo-4-thiazolidones | A. flavus, A. fumigatus | Most compounds showed activity nih.gov |

| Pyrrolo[1,2-a]imidazole and Imidazo[1,2-a]azepine quaternary salts | Various fungal species | Antifungal activity established mdpi.com |

Other Noteworthy Biological Activities (e.g., Antinociceptive, Antioxidant)

Beyond neurotransmitter modulation and antimicrobial actions, compounds containing the pyrrolidine and isoxazole frameworks have been explored for other pharmacological effects.

Research into sulfamethoxazole (B1682508) derivatives, which contain an isoxazole ring, has revealed significant antioxidant and analgesic activities in some synthesized analogues. researchgate.net Specifically, certain azo-linked sulfonamide derivatives showed notable pain inhibition and antioxidant potential. researchgate.net The antioxidant activity of various heterocyclic compounds is a field of active research. For example, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and showed significant radical scavenging potential. nih.gov Similarly, derivatives of 5-aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-oxides have been investigated for their antioxidant properties. mdpi.com

The antinociceptive effects, or pain-reducing properties, of these compounds are also of interest. The allosteric modulation of the CB1 receptor, as mentioned previously, is a potential mechanism for managing pain. researchgate.net

Table 4: Other Biological Activities of Related Compounds

| Compound Class | Biological Activity | Key Findings |

|---|---|---|

| Sulfamethoxazole derivatives | Antioxidant, Analgesic | Significant pain inhibition and radical scavenging activity researchgate.net |

| 2-Amino-5-methylthiazol derivatives | Antioxidant | Significant radical scavenging potential nih.gov |

| 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-oxides | Antioxidant | Investigated for antioxidant properties mdpi.com |

| CB1 Receptor Allosteric Modulators | Antinociceptive | Potential for pain management researchgate.net |

Structure Activity Relationship Sar Studies of 5 Methyl 3 Pyrrolidin 2 Ylisoxazole Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The fundamental scaffold of 5-methyl-3-pyrrolidin-2-ylisoxazole is comprised of two key heterocyclic rings: a 5-methylisoxazole (B1293550) ring and a pyrrolidine (B122466) ring. The isoxazole (B147169) moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a crucial pharmacophoric element. Studies on related isoxazole-containing compounds have demonstrated the importance of this ring system for various biological activities. For instance, the replacement of a nitrogen atom in pyrazolidinediones with an oxygen atom to yield isoxazole analogues has been shown to retain pharmacological activity, highlighting the significance of the isoxazole core. pharmacy180.com

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another critical component for the biological activity of this class of compounds. Its presence and substitution pattern are pivotal for receptor interaction. For example, in the analog (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, the pyrrolidine ring plays a central role in its potent agonistic activity at the α4β2 subtype of neuronal nAChRs. nih.gov The nitrogen atom within the pyrrolidine ring is a key feature, often involved in crucial interactions with the target receptor.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the substituents on both the isoxazole and pyrrolidine rings have a profound impact on the pharmacological profiles of these derivatives.

Modifications on the Pyrrolidine Ring: Substitutions on the nitrogen atom of the pyrrolidine ring are particularly influential. For instance, the N-methylated analog, ABT-418, demonstrates high potency as a cholinergic ligand. nih.gov In broader studies of pyrrolidine derivatives, N-substitution has been shown to modulate activity and selectivity. For example, in a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones, the nature of the N-substituent (e.g., cyclohexyl or 4-fluorophenyl) significantly influenced their anticonvulsant activity. nih.gov

Modifications on the Isoxazole Ring: The substitution pattern on the isoxazole ring is also a key determinant of biological activity. The position of the methyl group, in this case at the 5-position, is significant. In studies of other 3,5-disubstituted isoxazoles, the nature of the substituents at both positions was found to be critical for their activity, for instance, as anticancer agents. impactfactor.org Research on trisubstituted isoxazoles has also revealed that modifications at the C-4 and C-5 positions are essential for exploring SAR and improving potency. dundee.ac.uk

The following table summarizes the impact of key structural modifications on the biological activity of related isoxazole and pyrrolidine derivatives:

| Compound Class | Key Modification | Impact on Biological Activity | Reference |

| 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (B1664304) (ABT-418) | N-methylation of the pyrrolidine ring | Potent agonist at α4β2 nAChRs | nih.gov |

| 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones | N-substitution (e.g., cyclohexyl, 4-fluorophenyl) | Modulates anticonvulsant activity | nih.gov |

| 3,5-Disubstituted isoxazoles | Substituents at the 3 and 5 positions | Critical for anticancer activity | impactfactor.org |

| Trisubstituted isoxazoles | Modifications at C-4 and C-5 positions | Important for improving potency | dundee.ac.uk |

Stereochemical Influences on Activity, particularly at Chiral Centers

Stereochemistry plays a paramount role in the biological activity of this compound derivatives, particularly due to the chiral center at the 2-position of the pyrrolidine ring. The spatial arrangement of the substituent at this position is critical for the precise molecular recognition at the receptor binding site.

A striking example of this stereoselectivity is observed with the enantiomers of 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418). The (S)-enantiomer is a potent cholinergic ligand with cognition-enhancing and anxiolytic properties. nih.gov In stark contrast, the (R)-enantiomer, A-81754, is reported to be inactive. nih.gov This demonstrates that the specific three-dimensional orientation of the isoxazole moiety relative to the pyrrolidine ring, as dictated by the (S)-configuration, is essential for its interaction with the α4β2 nAChR. This high degree of stereoselectivity underscores the importance of a well-defined pharmacophore for this class of compounds.

The critical nature of stereochemistry is a recurring theme in the SAR of cholinergic drugs. For instance, in the case of methacholine, the (S)-enantiomer is equipotent with acetylcholine (B1216132), whereas the (R)-enantiomer is significantly less potent. pharmacy180.com

Computational and In Silico Approaches to SAR Elucidation

While specific computational studies on this compound itself are not extensively reported in the provided context, the application of in silico methods is a well-established strategy for elucidating the SAR of structurally related compounds. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into the molecular basis of biological activity and guide the rational design of new analogs.

QSAR Studies: 2D and 3D-QSAR studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activities. For example, 2D-QSAR and 3D-QSAR modeling have been successfully applied to 5-benzyl-4-thiazolinone derivatives to identify key molecular descriptors that predict their anti-influenza activity. nih.gov Similar methodologies could be employed for this compound derivatives to identify the electronic, steric, and hydrophobic features that are crucial for their interaction with nAChRs.

Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a receptor. This technique has been utilized to study the interaction of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues with the PDE4 enzyme, revealing key hydrogen bond and π-π stacking interactions. pharmacy180.com For this compound derivatives, docking studies within the nAChR binding pocket could elucidate the specific amino acid residues that interact with the isoxazole and pyrrolidine rings, as well as the impact of different substituents on this binding.

The following table outlines common in silico approaches and their application in SAR studies:

| Computational Approach | Description | Application in SAR | Reference |

| 2D-QSAR | Correlates 2D molecular descriptors with biological activity. | Identifies key physicochemical properties for activity. | nih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Relates the 3D structural features of molecules to their activity. | Creates a 3D map of favorable and unfavorable regions for substitution. | nih.gov |

| Molecular Docking | Predicts the preferred orientation and interaction of a ligand within a receptor's binding site. | Elucidates key ligand-receptor interactions and guides the design of more potent binders. | pharmacy180.com |

Mechanistic Investigations of 5 Methyl 3 Pyrrolidin 2 Ylisoxazole

Biochemical and Cellular Mechanisms of Biological Action

Detailed investigations into the specific biochemical and cellular mechanisms of 5-Methyl-3-pyrrolidin-2-ylisoxazole have not been extensively reported. However, the biological activities of isoxazole (B147169) and pyrrolidine (B122466) derivatives have been a subject of significant research, offering insights into the potential actions of this hybrid molecule.

General Activities of Isoxazole Derivatives:

Known mechanisms of action for various isoxazole derivatives include:

Immunosuppressive and Anti-inflammatory Effects: Some isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells and may interfere with signaling pathways such as those involving p38 MAP kinase. mdpi.com Others can modulate the expression of cytokines and other immune-related genes. nih.gov

Anticancer Activity: The anticancer potential of isoxazole derivatives is linked to various mechanisms, including the induction of apoptosis, inhibition of enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. nih.gov

Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase. acs.org The nitrogen and oxygen atoms of the isoxazole ring can participate in key interactions within the active sites of these enzymes. acs.org

General Activities of Pyrrolidine Derivatives:

The pyrrolidine ring is another privileged structure in drug discovery, known for its ability to introduce conformational rigidity and stereochemical complexity into a molecule. This can lead to highly specific interactions with biological targets. nih.gov

Known mechanisms of action for various pyrrolidine derivatives include:

Enzyme Inhibition: Pyrrolidine-containing compounds have been developed as inhibitors for a range of enzymes. For instance, certain pyrrolidine pentamine derivatives are known to inhibit aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance. nih.gov Additionally, some pyrrolidine derivatives have shown inhibitory activity against matrix metalloproteinases (MMPs), which are involved in cancer metastasis. nih.gov

Neurological Activity: The pyrrolidine scaffold is present in numerous compounds targeting the central nervous system.

Given the presence of both the isoxazole and pyrrolidine moieties, this compound could potentially exhibit a combination of these activities. However, without direct experimental evidence, its specific biochemical and cellular effects remain speculative.

Reaction Mechanisms in Synthetic Transformations (e.g., 1,3-dipolar cycloaddition mechanisms)

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is commonly achieved through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition. wikipedia.orgresearchgate.net This powerful reaction allows for the efficient construction of the five-membered isoxazole ring with good control over regioselectivity. wikipedia.orgnsc.ru

The general mechanism for the synthesis of a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). nih.govwikipedia.orgorganic-chemistry.org

Key Steps in the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis:

In Situ Generation of the Nitrile Oxide: Nitrile oxides are often unstable and are typically generated in the reaction mixture (in situ). A common method for their formation is the dehydrohalogenation of a hydroxamoyl halide (e.g., a hydroximoyl chloride) using a base.

Cycloaddition Reaction: The generated nitrile oxide then reacts with an alkyne. The reaction proceeds through a concerted pericyclic transition state, where the π systems of the nitrile oxide and the alkyne interact to form two new sigma bonds simultaneously. wikipedia.org

Formation of the Isoxazole Ring: This concerted cycloaddition leads directly to the formation of the stable five-membered isoxazole ring.

For the specific synthesis of this compound, the reaction would likely involve a pyrrolidine-containing alkyne and a nitrile oxide derived from a methyl-substituted precursor. The regioselectivity of the reaction, determining which carbon of the alkyne bonds to the oxygen of the nitrile oxide, is influenced by both electronic and steric factors of the substituents on both the nitrile oxide and the alkyne. wikipedia.org

Alternative synthetic routes to substituted pyrrolidines themselves can involve various strategies, including catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides and other methods that allow for the construction of this important heterocyclic motif. rsc.orgorganic-chemistry.org

Enzymatic Interactions and Ligand Binding Mechanisms

There is a lack of specific data in the scientific literature detailing the enzymatic interactions and ligand-binding mechanisms of this compound. However, by examining studies on related compounds containing either the isoxazole or pyrrolidine moiety, we can infer potential biological targets and binding modes.

Potential Enzymatic Targets for Isoxazole Derivatives:

As mentioned previously, isoxazole-containing compounds have been shown to inhibit various enzymes. For example, derivatives of isoxazole have been investigated as inhibitors of carbonic anhydrase (CA). acs.org Molecular docking studies of these inhibitors suggest that they bind at the entrance of the enzyme's active site. Key interactions often involve hydrogen bonding with amino acid residues such as Thr199 and His119, as well as hydrophobic interactions with residues like Leu198, Trp209, and Val143. acs.org

Potential Enzymatic Targets for Pyrrolidine Derivatives:

The pyrrolidine scaffold is a key component of many enzyme inhibitors. For instance, derivatives of pyrrolidine have been designed to inhibit matrix metalloproteinases (MMPs). nih.gov The activity of these inhibitors is often dependent on the substituents on the pyrrolidine ring, which can interact with specific pockets within the enzyme's active site. nih.gov

Furthermore, some dihydropyrimidine (B8664642) derivatives containing a pyrrolidine substituent have been studied as inhibitors of the motor protein Eg5, which is crucial for cell division and a target for anticancer drugs. mdpi.com Docking studies of these compounds suggest that the pyrrolidine moiety can form important interactions within the binding site of Eg5. mdpi.com

Inferred Binding Profile of this compound:

Based on the general principles of ligand-protein interactions, it can be hypothesized that the this compound molecule could engage with a biological target through a combination of interactions:

The isoxazole ring , with its heteroatoms, could act as a hydrogen bond acceptor. nih.gov The aromatic nature of the ring could also lead to π-π stacking interactions with aromatic amino acid residues in a protein's binding site.

The pyrrolidine ring , being a saturated heterocycle, can adopt different conformations (puckering), allowing it to fit into specific hydrophobic pockets of a target protein. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

The methyl group on the isoxazole ring can contribute to hydrophobic interactions.

Without experimental data from techniques such as X-ray crystallography or NMR spectroscopy of a complex between this compound and a specific enzyme, any discussion of its precise binding mechanism remains speculative.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Methyl 3 Pyrrolidin 2 Ylisoxazole

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of 5-Methyl-3-pyrrolidin-2-ylisoxazole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, specific chemical shifts (δ) correspond to each proton's unique electronic environment. For instance, the protons on the pyrrolidine (B122466) ring and the methyl group on the isoxazole (B147169) ring will appear at distinct locations, and their splitting patterns provide information about adjacent protons. clockss.org Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. acs.org

Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of the compound. For this compound (C₈H₁₂N₂O), high-resolution mass spectrometry (HRMS) can confirm its exact mass of 152.094963011 Da. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the connectivity of the pyrrolidine and methyl-isoxazole rings. acs.org The study of collision-induced dissociation (CID) of isoxazole rings shows that they can undergo characteristic fragmentation, providing further structural evidence. acs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an isoxazole derivative will show characteristic absorption bands corresponding to specific bond vibrations. rjpbcs.com For example, peaks can be attributed to C=N, C=C, and N-O stretching within the isoxazole ring, as well as C-H stretching from the methyl and pyrrolidine groups. rjpbcs.comresearchgate.net The absence of certain peaks, such as a carbonyl (C=O) stretch, can confirm the successful synthesis of the isoxazole ring structure. rjpbcs.com

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) | Provides the number and connectivity of protons in the molecule's structure. |

| ¹³C NMR | Chemical shifts (δ) | Indicates the number of unique carbon environments. |

| Mass Spec. (HRMS) | Precise m/z ratio (e.g., 152.0950) | Confirms the elemental formula (C₈H₁₂N₂O). nih.gov |

| Mass Spec. (MS/MS) | Fragmentation pattern | Elucidates the connectivity of the molecular structure. acs.org |

| Infrared (IR) Spec. | Absorption bands (cm⁻¹) | Identifies functional groups like C=N, N-O, and C-H bonds. rjpbcs.comresearchgate.net |

Chromatographic Methods for Purification and Analysis (e.g., TLC, LC/MS)

Chromatographic techniques are essential for separating this compound from reaction byproducts or other impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method for monitoring reaction progress and assessing the purity of a sample. wisc.edu In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used with a less polar mobile phase. libretexts.org Due to its polarity, this compound will have a specific retention factor (Rf) value depending on the solvent system used, such as a mixture of ethyl acetate (B1210297) and hexanes. khanacademy.org By comparing the Rf value of the sample to a pure standard, its identity and purity can be preliminarily assessed.

Liquid Chromatography-Mass Spectrometry (LC/MS) is the definitive technique for both the purification and quantitative analysis of this compound. drugtargetreview.com In preparative High-Performance Liquid Chromatography (HPLC), the compound can be isolated in high purity from a crude reaction mixture. researchgate.net For analytical purposes, LC is coupled with MS to provide highly sensitive and selective analysis. drugtargetreview.com A reversed-phase C18 column is commonly used, where the compound is eluted with a mobile phase gradient, often consisting of acetonitrile (B52724) and water with a modifier like formic acid. nih.govvedomostincesmp.ru The retention time from the LC provides one level of identification, while the mass spectrometer provides definitive confirmation and quantification. nih.gov Purity is often determined by integrating the area of the target compound's peak from the LC trace and comparing it to the area of any impurity peaks.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica Gel (polar) | Hexane/Ethyl Acetate (non-polar to mid-polar) | Rapid purity assessment and reaction monitoring. libretexts.orgpressbooks.pub |

| Preparative HPLC | C18-bonded silica (non-polar) | Acetonitrile/Water | Isolation and purification of the compound. researchgate.net |

| Analytical LC/MS | C18-bonded silica (non-polar) | Acetonitrile/Water with Formic Acid | Purity determination and quantification. nih.govvedomostincesmp.ru |

Advanced Detection and Quantification Techniques in Biological Matrices

Quantifying small molecules like this compound in complex biological matrices such as plasma, blood, or tissue is critical for pharmacokinetic and drug metabolism studies. chromatographytoday.comsci-hub.se These analyses require highly sensitive and selective methods to differentiate the analyte from endogenous components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis. drugtargetreview.com The method involves extracting the analyte from the biological matrix, often through protein precipitation or liquid-liquid extraction. nih.gov The extract is then injected into an LC-MS/MS system. The first quadrupole of the mass spectrometer selects the parent ion of the analyte, which is then fragmented. A second quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification down to very low levels (ng/mL or pg/mL). nih.govvedomostincesmp.ruchromatographytoday.com Method validation is performed according to regulatory guidelines to ensure accuracy, precision, linearity, and stability. slideshare.netfda.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is an emerging technique for the direct analysis of compounds in tissue sections. nih.gov MALDI imaging mass spectrometry (IMS) can map the spatial distribution of a drug or its metabolites within a tissue slice without the need for extraction and chromatographic separation. nih.govnih.gov For quantitative analysis, an internal standard is applied, and the signal intensity of the analyte is measured. While traditionally challenging for small molecules due to matrix interference, new matrices and techniques are being developed to improve performance in the low mass range. acs.orgrsc.org This can provide valuable information on drug localization in specific organs or tissues. nih.gov

| Technique | Sample Preparation | Key Parameters | Application |

| LC-MS/MS | Protein Precipitation or Liquid-Liquid Extraction | LLOQ, Accuracy, Precision, Linearity (r²) nih.govvedomostincesmp.ru | Gold standard for quantifying drug levels in plasma, blood, and other biofluids. chromatographytoday.comsci-hub.se |

| MALDI-IMS | Tissue Sectioning, Matrix Application | Spatial Resolution, Signal-to-Noise | Visualizing drug and metabolite distribution directly in tissue samples. nih.govnih.gov |

Theoretical and Computational Studies of 5 Methyl 3 Pyrrolidin 2 Ylisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Density Functional Theory (DFT) is a prominent computational method used to investigate molecular properties with high accuracy. While specific, in-depth DFT studies exclusively on 5-Methyl-3-pyrrolidin-2-ylisoxazole are not widely available in published literature, the methodology's application to related structures provides a clear framework for the insights that can be gained.

DFT calculations can be used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds, such as sulfonamide-Schiff bases containing a methylisoxazole moiety, have utilized the B3LYP functional with a 6-311G+(d,p) basis set to achieve optimized molecular structures. nih.gov This level of theory allows for the precise calculation of geometric parameters and the simulation of spectroscopic data, such as NMR chemical shifts. nih.gov

Furthermore, quantum chemical calculations provide access to key electronic properties. The computed descriptors for this compound available from public databases offer a glimpse into its fundamental characteristics. nih.gov

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O | PubChem nih.gov |

| Molecular Weight | 152.19 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 152.094963011 Da | PubChem nih.gov |

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity and reaction mechanisms of molecules. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This information is critical for predicting how the molecule will interact with other reagents.

HOMO: The location of the HOMO would indicate the most likely sites for electrophilic attack.

LUMO: The location of the LUMO would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

FMO theory is widely used to explain outcomes in pericyclic reactions, such as cycloadditions and electrocyclic reactions. wikipedia.orgimperial.ac.uk For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) determines whether the reaction is allowed and explains the resulting stereochemistry. wikipedia.org Although a specific FMO analysis for this compound is not detailed in available research, this theoretical approach remains essential for predicting its chemical behavior.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method evaluates different binding poses and scores them based on factors like binding energy, helping to identify the most likely interaction mode. For example, in studies of related pyrrolidine (B122466) derivatives, molecular docking has been used to identify key interactions with the active sites of proteins like the dopamine (B1211576) transporter (DAT). bohrium.comarabjchem.org These studies often reveal specific hydrogen bonds and hydrophobic interactions with key amino acid residues. bohrium.com

Molecular Dynamics (MD) simulations provide detailed information about the stability and conformational changes of the ligand-target complex over time. arabjchem.org Starting from a docked pose, an MD simulation can confirm whether the predicted interactions are stable in a dynamic environment that mimics physiological conditions. bohrium.com A study on a pyrrolidine sulfonamide inhibitor, for instance, used a 100-nanosecond MD simulation to confirm that the complex with its target protein remained stable throughout the simulation period. bohrium.comarabjchem.org

While no specific molecular docking or MD simulation results for this compound are currently published, the following table illustrates the type of data that would be generated from such a study, based on findings for a related pyrrolidine compound targeting the DAT protein. bohrium.com

Table 2: Illustrative Molecular Docking Interactions (Example from a Pyrrolidine Derivative Study)

| Ligand | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Pyrrolidine Derivative | Dopamine Transporter (DAT) | TYR 124, VAL 120 | Chemical Bonds |

| Pyrrolidine Derivative | Dopamine Transporter (DAT) | ASP 475, GLU 480 | Chemical Bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based solely on their structural features.

A QSAR study involves:

Data Set: Assembling a group of structurally related molecules with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can include constitutional, geometric, electronic, and topological properties.

Model Development: Using statistical methods to build a model that links the descriptors to the observed activity.

Validation: Testing the model's predictive power on an external set of compounds.

No specific QSAR models for this compound have been reported. However, QSAR studies on related heterocyclic structures demonstrate the utility of this approach. For example, a QSAR analysis of 3,4-disubstituted pyrrolidine sulfonamides revealed that geometric and constitutional descriptors were crucial for their activity as GlyT1 inhibitors. bohrium.com In another study on antibacterial thiazolidine (B150603) derivatives, a linear QSAR model was developed based on pharmacophore fit values, achieving a good correlation (R² = 0.807) for predicting activity. nih.gov Such a model would allow researchers to prioritize the synthesis of novel derivatives of this compound with potentially enhanced activity.

Conformational Analysis and Stability Predictions

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is crucial, as the molecule's three-dimensional shape dictates how it can interact with biological targets.

The flexibility of the pyrrolidine ring and the rotational freedom of the bond connecting it to the isoxazole (B147169) ring mean that the molecule can adopt multiple low-energy conformations. Computational methods, particularly quantum chemical calculations, are used to identify these stable conformers and determine their relative energies.

For example, a computational study on a related 1,2,3-triazole derivative containing a pyrrolidine ring used the MP2 method to analyze its structure. mdpi.com The calculations revealed that the pyrrolidine ring plane was rotated out of the plane of the triazole ring by approximately 7 degrees. mdpi.com The study also examined the stability of different forms, such as monomers and dimers, which can be influenced by intermolecular hydrogen bonding. nih.gov A similar analysis for this compound would map out its potential energy surface, identifying the most stable conformations and the energy barriers between them, which is fundamental information for drug design and reactivity studies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-disubstituted Pyrrolidine Sulfonamides |

| 4-oxo-2-thioxothiazolidine derivatives |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid |

Applications and Future Directions in Chemical and Biomedical Sciences

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

5-Methyl-3-pyrrolidin-2-ylisoxazole is recognized as a valuable building block in organic synthesis, a class of organic functionalized molecules that serve as the fundamental components for constructing more complex molecular architectures. researchgate.net The utility of this compound stems from the unique combination of its two constituent heterocyclic rings: the isoxazole (B147169) and the pyrrolidine (B122466).

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile synthon in organic chemistry. nih.govresearchgate.net Its presence in this compound provides multiple sites for chemical modification. The isoxazole ring system's stability, coupled with the potential for ring-opening reactions under specific conditions, allows for its transformation into a variety of other functional groups, thereby expanding its synthetic utility. researchgate.net

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, imparts three-dimensionality and chirality to the molecule. nih.govresearchgate.net This is a crucial feature in modern drug design, as the spatial arrangement of atoms is often critical for biological activity. The pyrrolidine moiety in this compound can be functionalized at the nitrogen atom or at the carbon atoms of the ring, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological interactions. nih.govresearchgate.net The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to efficiently explore the pharmacophore space, enhancing the potential for specific binding to biological targets. nih.govresearchgate.net

The combination of the aromatic, electron-deficient isoxazole ring and the saturated, nucleophilic pyrrolidine ring in a single molecule creates a bifunctional building block with a wide range of potential applications in the synthesis of complex organic molecules, including natural products, agrochemicals, and materials.

Table 1: Key Properties of this compound as a Building Block

| Property | Description | Source |

| Molecular Formula | C8H12N2O | nih.gov |

| Molecular Weight | 152.19 g/mol | nih.gov |

| Key Functional Groups | Isoxazole ring, Pyrrolidine ring, Methyl group | nih.gov |

| Chirality | Contains a stereocenter at the 2-position of the pyrrolidine ring | aablocks.com |

| Reactivity | The isoxazole ring can undergo cycloaddition and ring-opening reactions. The pyrrolidine nitrogen is nucleophilic and can be readily functionalized. | nih.govresearchgate.netnih.gov |

| Solubility | Expected to have moderate solubility in organic solvents. | |

| Availability | Commercially available as a research chemical. | aablocks.compharmaffiliates.com |

Note: Some properties are inferred from the general characteristics of isoxazole and pyrrolidine rings.

Potential in Drug Discovery and Development Initiatives

The structural features that make this compound a versatile building block also underpin its significant potential in drug discovery and development. nih.govnih.gov Both the isoxazole and pyrrolidine scaffolds are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govnih.gov

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netrsc.org The isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, and can participate in hydrogen bonding and other non-covalent interactions with biological targets. bohrium.com

Similarly, the pyrrolidine ring is a common motif in a wide range of pharmaceuticals. nih.govresearchgate.net Its ability to introduce conformational constraint and to present substituents in a well-defined three-dimensional orientation is critical for achieving high-affinity and selective binding to proteins and other biological macromolecules. nih.govresearchgate.net

The combination of these two scaffolds in this compound suggests a high potential for the discovery of novel drug candidates. The methyl group on the isoxazole ring can also influence the compound's metabolic stability and binding affinity. The inherent chirality of the pyrrolidine ring allows for the development of stereoisomerically pure compounds, which can lead to improved efficacy and reduced side effects.

Development of Novel Therapeutic Agents based on the Isoxazole-Pyrrolidine Scaffold

The isoxazole-pyrrolidine scaffold is being actively explored for the development of novel therapeutic agents targeting a variety of diseases. Research has shown that derivatives of this scaffold can exhibit potent and selective biological activities.

For instance, a study on the synthesis of a prodrug for an antiarthritic agent involved a key step where a pyrrolidine group was spontaneously eliminated from a related enamine precursor during a cycloaddition reaction to form the isoxazole ring. nih.gov This highlights the synthetic accessibility and reactivity of such systems. While not a direct application of this compound itself, it demonstrates the utility of the underlying chemical transformations in creating bioactive molecules.

More directly, research into kinase inhibitors has shown the potential of the isoxazole scaffold. For example, a series of 4-arylamido 5-methylisoxazole (B1293550) derivatives with a quinazoline (B50416) core were designed and synthesized as highly selective FLT3 inhibitors, which have potential as therapeutics for acute myeloid leukemia (AML). researchgate.net This demonstrates that the 5-methylisoxazole moiety can be a key component of potent and selective enzyme inhibitors.

The development of novel antifungal agents has also leveraged the isoxazole core. By incorporating other heterocyclic rings, such as thiazole, with the isoxazole moiety, researchers have designed and synthesized compounds with promising antifungal properties against Candida albicans. mdpi.com This approach of creating hybrid molecules based on the isoxazole scaffold is a promising strategy in the search for new anti-infective agents.

Table 2: Examples of Therapeutic Areas for Isoxazole-Pyrrolidine Based Scaffolds

| Therapeutic Area | Target/Mechanism of Action | Research Finding | Source |

| Arthritis | Prodrug for an anti-inflammatory agent | Synthesis of a 3-carboxy-5-methylisoxazole derivative involved the elimination of a pyrrolidine moiety. | nih.gov |

| Cancer (AML) | FLT3 Kinase Inhibition | 5-methylisoxazole-4-carboxamide analogues showed potent and selective inhibition of FLT3 kinase. | researchgate.net |

| Fungal Infections | Inhibition of fungal growth | Isoxazole-based heterocyclic hybrids demonstrated antifungal activity against Candida albicans. | mdpi.com |

| Autoimmune Diseases | Toll-Like Receptor 8 (TLR8) Antagonism | Isoxazole-based compounds were identified as potent and selective TLR8 antagonists, with potential for treating autoimmune diseases. | nih.gov |

Emerging Research Avenues and Persistent Challenges in Isoxazole Chemistry

The field of isoxazole chemistry is dynamic, with several emerging research avenues and persistent challenges that are relevant to the future development of compounds like this compound.

Emerging Research Avenues:

Novel Synthetic Methodologies: Researchers are continuously developing new and more efficient ways to synthesize and functionalize isoxazoles. researchgate.netrsc.org This includes the use of green chemistry approaches, microwave-assisted synthesis, and novel catalytic systems to improve yields, reduce waste, and access a wider range of derivatives. nih.gov

Multi-target Drug Design: There is a growing interest in developing single molecules that can modulate multiple biological targets simultaneously. researchgate.netrsc.org The isoxazole scaffold, with its diverse chemical handles, is well-suited for the design of such multi-target agents, which could offer improved efficacy for complex diseases.

Chemical Biology Probes: Isoxazole derivatives are being developed as chemical probes to study biological processes. These probes can be used to identify new drug targets and to better understand the mechanisms of disease.

Persistent Challenges:

Regioselectivity in Synthesis: The synthesis of substituted isoxazoles can sometimes lead to mixtures of isomers, which can be difficult to separate. Controlling the regioselectivity of the reactions used to prepare isoxazole derivatives remains a key challenge. nih.gov

Metabolic Stability: The isoxazole ring can be susceptible to metabolic cleavage in vivo, which can limit the oral bioavailability and duration of action of isoxazole-containing drugs. Designing derivatives with improved metabolic stability is an ongoing area of research.

Toxicity: As with any class of compounds, ensuring the safety and minimizing the toxicity of isoxazole derivatives is a critical consideration in drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-methyl-3-pyrrolidin-2-ylisoxazole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydroxylamine derivatives. For example, Sobenina et al. (2005) demonstrated that 5-aminoisoxazoles are selectively formed by reacting dicyanopyrrole precursors with hydroxylamine in methanol, while 3-aminoisoxazole isomers require NaOH and carbamoylcyanopyrroles . Optimization of pH, solvent polarity, and temperature is critical to control regioselectivity. Parallel experiments with varying base strengths (e.g., aqueous NaOH vs. organic amines) can validate pathway specificity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques such as -NMR, -NMR, and IR to confirm the isoxazole-pyrrolidine linkage. NIST data (2023) provides reference spectra for analogous isoxazole derivatives, aiding in peak assignment . X-ray crystallography or computational methods (e.g., DFT) can resolve bond angles and electron density distribution, particularly for stereochemical centers in the pyrrolidine ring .

Q. What factors influence the stability of this compound under storage and experimental conditions?

- Methodological Answer : Stability studies on similar isoxazole derivatives indicate sensitivity to light, humidity, and oxidative environments . Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products. Store the compound in amber vials under inert gas (argon) at -20°C to mitigate hydrolysis of the isoxazole ring.

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for isoxazole-pyrrolidine hybrids?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). For example, pyrazole-isoxazole hybrids in antimicrobial studies showed variable MIC values depending on bacterial strain and culture media . Standardize assays using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate results with dose-response curves and triplicate replicates.

Q. What strategies optimize the reaction yield and purity of this compound in multi-step syntheses?

- Methodological Answer : Employ orthogonal protecting groups for the pyrrolidine nitrogen during isoxazole ring formation to prevent side reactions. A 2025 study on analogous heterocycles highlighted that using Sc(OTf) as a catalyst in polar aprotic solvents (e.g., DMF) improved cyclization efficiency by 30% . Post-synthesis, use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate the target compound from regioisomeric byproducts.

Q. How do computational models predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities with enzymes like COX-2 or kinase targets. A 2025 study used DFT calculations to identify nucleophilic centers (C-4 of isoxazole, NH of pyrrolidine) as key interaction sites . Validate predictions with SPR or ITC assays to measure binding kinetics (e.g., , ).

Q. What advanced analytical techniques resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) can separate enantiomers, while NOESY NMR spectra clarify spatial arrangements of substituents . For absolute configuration, use X-ray crystallography or compare experimental CD spectra with simulated data from TD-DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.